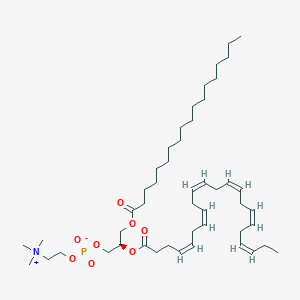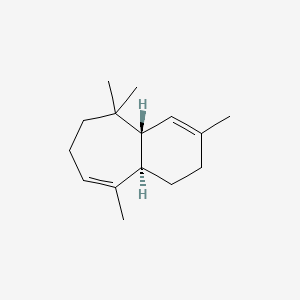
Benzoylmesaconine
描述
作用机制
苯甲酰乌头碱主要通过抑制 Toll 样受体介导的 NF-κB 和 MAPK 信号通路发挥作用。 这种抑制导致促炎细胞因子和介质的抑制,包括白细胞介素-6、肿瘤坏死因子-α 和活性氧 . 通过调节这些途径,苯甲酰乌头碱表现出强大的抗炎作用,使其成为炎症相关疾病的潜在治疗剂 .
类似化合物:
苯甲酰乌头碱: 另一种具有类似药理特性但毒性特征不同的单酯生物碱.
乌头碱: 一种与苯甲酰乌头碱相比毒性更大的二酯生物碱.
乌头碱: 一种具有强镇痛作用的高毒性二酯生物碱.
苯甲酰乌头碱的独特性: 苯甲酰乌头碱的独特之处在于,与乌头碱和乌头碱等二酯生物碱相比,它的毒性较低。 这使其成为治疗应用的更安全选择,特别是在中药中 .
生化分析
Biochemical Properties
Benzoylmesaconine plays a significant role in biochemical reactions, particularly in the modulation of voltage-dependent sodium channels. It interacts with various enzymes and proteins, including β-galactosidase and voltage-dependent sodium channels. The interaction with sodium channels is crucial as it contributes to its antinociceptive, antiarrhythmic, and antiepileptiform properties . Additionally, this compound promotes mitochondrial energy metabolism in isolated rat liver mitochondria .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound increases the survival rate in a mouse model of burn-associated herpes simplex virus type 1 infection . It also affects the expression levels of 5-hydroxytryptamine receptors in the colon tissues of rats, thereby improving intestinal propulsion and alleviating symptoms of slow transit constipation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to voltage-dependent sodium channels, blocking their activity and thereby exerting its antinociceptive and antiarrhythmic effects . Additionally, this compound influences gene expression by modulating the activity of various transcription factors and signaling pathways. This modulation can lead to changes in cellular metabolism and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is identified as two peaks in serum at 48 hours after oral administration, indicating its stability and prolonged presence in the bloodstream . The area under the serum concentration-time curve and mean residence time values are significantly high, suggesting that this compound undergoes hydrolysis by intestinal bacteria followed by intestinal reabsorption .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, the concentrations of this compound and its metabolites in serum and spinal cord samples increase with higher doses of aconitine or mesaconitine . At high doses, this compound can exhibit toxic effects, necessitating careful dosage management in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes hydrolysis by intestinal bacteria, followed by reabsorption in the intestines . This process contributes to its prolonged presence in the bloodstream. Additionally, this compound interacts with various enzymes, including β-galactosidase, which plays a role in its metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is absorbed in the intestines and distributed throughout the body via the bloodstream . The compound’s interaction with transporters and binding proteins facilitates its localization and accumulation in specific tissues, such as the liver and spinal cord .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It is primarily localized in the mitochondria, where it promotes energy metabolism . Additionally, this compound’s interaction with voltage-dependent sodium channels occurs at the cellular membrane, contributing to its antinociceptive and antiarrhythmic effects .
准备方法
合成路线和反应条件: 苯甲酰乌头碱可以通过水解有毒的二酯-二萜生物碱如乌头碱、乌头碱和次乌头碱来合成。 水解过程涉及 8β-乙酰氧基的脱乙酰化,导致苯甲酰乌头碱的形成,包括苯甲酰乌头碱 .
工业生产方法: 高纯度苯甲酰乌头碱可以使用高速逆流色谱法制备。 该方法涉及从乌头根提取物中分离苯甲酰乌头碱,确保高产率和纯度 .
化学反应分析
反应类型: 苯甲酰乌头碱经历各种化学反应,包括:
氧化: 苯甲酰乌头碱可以被氧化形成相应的氧化物。
还原: 它可以被还原形成还原衍生物。
取代: 苯甲酰乌头碱可以发生取代反应,其中官能团被其他基团取代。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 卤素和亲核试剂等试剂通常用于取代反应。
科学研究应用
苯甲酰乌头碱因其潜在的治疗应用而被广泛研究:
相似化合物的比较
Benzoylaconine: Another monoester alkaloid with similar pharmacological properties but different toxicity profiles.
Mesaconitine: A diester alkaloid that is more toxic compared to benzoylmesaconine.
Aconitine: A highly toxic diester alkaloid with potent analgesic effects.
Uniqueness of this compound: this compound is unique due to its lower toxicity compared to diester alkaloids like aconitine and mesaconitine. This makes it a safer alternative for therapeutic applications, particularly in traditional Chinese medicine .
属性
IUPAC Name |
[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43NO10/c1-32-13-28(14-38-2)17(33)11-18(39-3)30-16-12-29(36)25(42-27(35)15-9-7-6-8-10-15)19(16)31(37,24(34)26(29)41-5)20(23(30)32)21(40-4)22(28)30/h6-10,16-26,33-34,36-37H,11-14H2,1-5H3/t16-,17-,18+,19-,20+,21+,22-,23?,24+,25-,26+,28+,29-,30+,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULWZCUZNRVAHT-IJNXHYLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC)OC)O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Benzoylmesaconine?
A1: this compound has a molecular formula of C31H43NO10 and a molecular weight of 589.68 g/mol. []
Q2: What spectroscopic techniques have been used to elucidate the structure of this compound and its analogs?
A2: Researchers have employed various spectroscopic methods to characterize this compound and related compounds. These include Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-, 13C-, 1H-1H COSY, HMQC, and HMBC techniques, which provide insights into the connectivity and spatial arrangement of atoms within the molecule. [, , ] Additionally, mass spectrometry (MS) techniques like ESI-MSn have been utilized for structural confirmation and identification. []
Q3: How does the structure of this compound differ from diester-diterpenoid aconitines?
A3: this compound is formed by the hydrolysis of diester-diterpenoid aconitines like aconitine and mesaconitine. This hydrolysis results in the loss of one ester group, specifically at the C-8 position. [, , ]
Q4: How does the pH value of the solution impact the stability of this compound during heating?
A4: Studies have shown that pH significantly affects the stability of this compound during heating. At a pH of 5.9, its content initially increases but then decreases over time. Under acidic conditions (pH 3), it increases slowly, while under alkaline conditions (pH 9), it degrades rapidly. []
Q5: What happens to the levels of diester-diterpenoid alkaloids during the decocting process of Aconiti Lateralis Radix Praeparata, and how does this relate to the content of this compound?
A5: During decoction, diester-diterpenoid alkaloids in Aconiti Lateralis Radix Praeparata, like aconitine, mesaconitine, and hypaconitine, rapidly decrease. This decrease coincides with an initial increase in the levels of monoester-diterpenoid alkaloids, including benzoylaconine, this compound, and benzoylhypaconine, likely due to hydrolysis. []
Q6: How does the pharmacokinetic profile of this compound differ when administered as a pure compound versus as a component of Wutou decoction?
A6: Studies in rats have shown that the elimination of this compound is significantly faster when administered as a component of Wutou decoction compared to pure this compound. The area under the curve (AUC) of this compound was also significantly reduced after Wutou decoction administration, suggesting altered absorption or metabolism. []
Q7: Does honey impact the absorption of this compound and other active ingredients in Wu-tou decoction?
A7: Research suggests that honey might enhance the absorption of some active components in Wu-tou decoction, including this compound. Studies in rats revealed a significant increase in Cmax, CL/F, AUC0-t, and AUC0-∞ for this compound in the honey group compared to the non-honey group, indicating improved bioavailability. []
Q8: How do the pharmacokinetic profiles of various alkaloids, including this compound, differ in Mahuang-Fuzi combination extracts compared to single-herb extracts?
A8: In a study comparing the pharmacokinetics of alkaloids in Mahuang-Fuzi combination extracts versus single-herb extracts, alkaloids in the combination generally exhibited slower elimination (longer mean residence time or half-life), although their maximum plasma concentration and AUC values were lower. This suggests potential accumulation with continuous consumption of the combination. []
Q9: What is the primary mechanism of action for the antinociceptive effects of this compound?
A9: Research suggests that the antinociceptive effects of this compound might be mediated through its interaction with the nucleus raphe magnus (NRM) in the brainstem. Microinjection of this compound into the NRM produced dose-dependent pain relief in animal models. []
Q10: Does this compound exhibit anti-inflammatory activity? If so, what molecular pathways are involved?
A10: Yes, this compound has demonstrated anti-inflammatory effects. In LPS-stimulated RAW264.7 macrophages (an inflammatory model), this compound suppressed the production of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and mediators (PGE2, NO, ROS). It achieved this by inhibiting the NF-κB and MAPK signaling pathways, which are crucial for inflammatory responses. []
Q11: What are the main toxicity concerns associated with Aconitum plants and their preparations?
A11: Aconitum plants contain highly toxic diester-diterpenoid alkaloids, primarily aconitine, mesaconitine, and hypaconitine. These alkaloids are known for their cardiotoxicity and neurotoxicity, posing significant safety concerns. [, , , ]
Q12: How does the processing of Aconitum roots, specifically into Aconiti Lateralis Radix Praeparata, impact the levels of toxic alkaloids?
A12: Processing methods, such as boiling, steaming, and stir-frying, can significantly reduce the levels of highly toxic diester-diterpenoid alkaloids in Aconitum roots. These processes promote the hydrolysis of diester alkaloids into less toxic monoester alkaloids like benzoylaconine, this compound, and benzoylhypaconine. [, , , ]
Q13: Can the geographical origin of Aconitum carmichaelii influence the content of this compound and other alkaloids, potentially impacting its toxicity?
A13: Yes, the geographical origin of Aconitum carmichaelii can significantly influence alkaloid profiles. Studies have shown variations in the content of this compound and other alkaloids based on geographical locations. This variation could potentially affect the toxicity and therapeutic efficacy of the plant material. []
Q14: What analytical techniques are commonly employed for the detection and quantification of this compound in plant material and biological samples?
A14: Several analytical methods are used for analyzing this compound, with High-Performance Liquid Chromatography (HPLC) being widely used. Coupling HPLC with various detectors, such as ultraviolet (UV) detectors [, , , , , ], mass spectrometry (MS) [, , , , , , ], and tandem mass spectrometry (MS/MS) [, , , ], enhances sensitivity and selectivity. These methods allow for the simultaneous determination of this compound and other related alkaloids in complex matrices.
Q15: How do researchers ensure the accuracy, precision, and specificity of the analytical methods used for the analysis of this compound?
A15: Rigorous analytical method validation is crucial for ensuring reliable results. This involves evaluating parameters like linearity, accuracy, precision (intra-day and inter-day variability), recovery, and the limit of detection (LOD) and quantification (LOQ). These validation steps ensure the method's suitability for the intended purpose and provide confidence in the obtained data. [, , , ]
Q16: Does this compound interact with drug transporters, and if so, what are the potential implications?
A16: this compound has been identified as a substrate of P-glycoprotein (P-gp), a drug efflux transporter. This interaction suggests that P-gp may play a role in the absorption and distribution of this compound. []
Q17: Are there any ongoing studies investigating this compound for potential therapeutic applications other than pain and inflammation management?
A17: While research on this compound for therapeutic applications is still in its early stages, some studies suggest potential beyond pain and inflammation management. For instance, it is being investigated for its potential in treating heart failure, although more research is needed to confirm its efficacy and safety for such applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


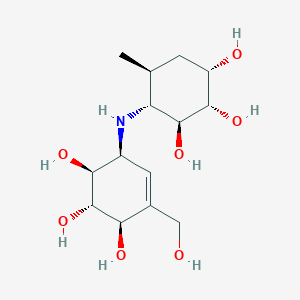
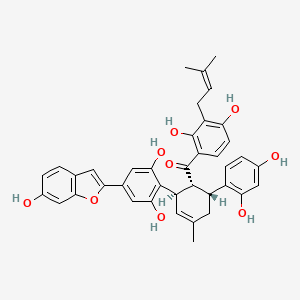
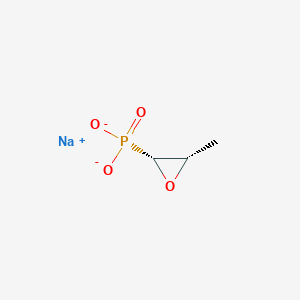
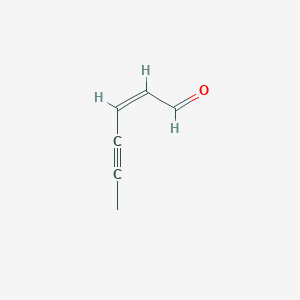

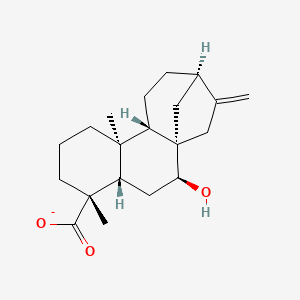
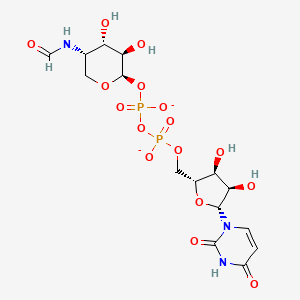
![7-(2-carboxy-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-1-cyclopropyl-8-methyl-6-nitro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B1261680.png)

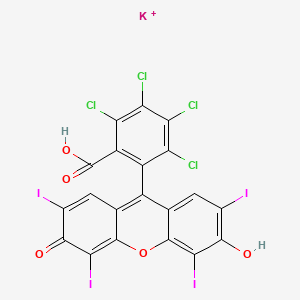

![[(2R)-3-icosanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1261688.png)
